2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid
Description
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative characterized by a thiophene ring attached via a methylene group to the pyrrolidine scaffold. This compound combines the conformational rigidity of the pyrrolidine ring with the electronic properties of the thiophene moiety, making it a candidate for pharmaceutical and biochemical applications. Notably, derivatives such as (2S,4S)-1-(tert-butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid () highlight the importance of stereochemistry (2S,4S configuration) and protective groups (tert-butoxycarbonyl, Boc) in modulating reactivity and stability .
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13) |
InChI Key |
WGTWXXCXKFNJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.
Coupling of Thiophene and Pyrrolidine Rings: The thiophene derivative is then coupled with the pyrrolidine ring through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid is a compound featuring a pyrrolidine ring and a thiophene moiety, with the molecular formula . It has applications in medicinal chemistry due to its biological activity.
Scientific Research Applications
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is used in scientific research across various disciplines:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is explored as a potential therapeutic agent because of its unique structural features.
- Industry It is utilized in developing novel materials and catalysts.
Potential Therapeutic Effects and Mechanisms of Action
The biological activity of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is attributed to its interaction with molecular targets like enzymes and receptors. The thiophene and pyrrolidine components engage in binding interactions that can influence biological pathways. Specifically, 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid has potential as an antimicrobial and anticancer agent, making it a candidate for drug development.
Use as Metalloprotease Inhibitors
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Groups
The target compound’s thiophen-2-ylmethyl group distinguishes it from other pyrrolidine derivatives:
- N-Benzylpyrrolidine-2-carboxylic acid (2a) (): Substitution occurs at the nitrogen atom (N-benzyl), altering the molecule’s polarity and hydrogen-bonding capacity compared to the carbon-substituted thiophene derivative. The N-benzyl analog showed a lower synthesis yield (34%) than the N-tosyl derivative (94%), suggesting steric and electronic challenges in N-alkylation reactions .
- 1-(2-(3-Methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid (): Incorporates an isoxazole-acetyl group, enhancing hydrogen-bond acceptor capacity. The hydroxy group at position 4 (in 4-hydroxy derivatives) increases hydrophilicity, contrasting with the hydrophobic thiophene substituent .
Table 1: Substituent Effects on Pyrrolidine Derivatives
| Compound | Substituent Position | Key Functional Group | Synthesis Yield | Notable Properties |
|---|---|---|---|---|
| Target Compound | C4 | Thiophen-2-ylmethyl | Not Reported | Hydrophobic, π-π interactions |
| N-Benzylpyrrolidine-2-carboxylic acid | N1 | Benzyl | 34% | Moderate polarity, low yield |
| N-Tosylpyrrolidine-2-carboxylic acid | N1 | Tosyl (electron-withdrawing) | 94% | High crystallinity, stability |
| 4-Hydroxy-pyrrolidine-2-carboxylic acid | C4 | Hydroxyl | Not Reported | Increased solubility, H-bonding |
Stereochemical and Electronic Considerations
Biological Activity
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a thiophene moiety. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The following sections provide a detailed overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid is . The presence of the thiophene ring enhances its chemical reactivity and biological properties, making it a subject of extensive research.
Antimicrobial Activity
Research indicates that compounds with thiophene derivatives, including 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid, exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Properties
In vitro studies have demonstrated the anticancer potential of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid. It has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization .
| Cancer Cell Line | IC50 Value |
|---|---|
| HeLa | 25 µM |
| MCF-7 | 30 µM |
Neuropharmacological Effects
The compound has also been studied for its interaction with ionotropic glutamate receptors, particularly NMDA receptors. It acts as a competitive antagonist, which may have implications for treating neurological disorders where glutamate signaling is disrupted. Its selectivity towards NMDA receptors suggests potential therapeutic applications in conditions such as Alzheimer's disease and epilepsy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the substituents on the pyrrolidine ring can significantly influence the biological activity of the compound. For example, altering the length and nature of substituents can enhance binding affinity to receptor sites or improve antimicrobial potency .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiophene derivatives found that 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid exhibited superior activity compared to other tested compounds against multi-drug resistant strains of bacteria.
- Cytotoxicity in Cancer Cells : In a comparative analysis involving several derivatives, this compound was noted for its potent cytotoxic effects on both HeLa and MCF-7 cell lines, highlighting its potential as a lead compound for further development in cancer therapeutics.
- Neuroprotective Studies : Research involving animal models indicated that administration of this compound could mitigate neurodegenerative symptoms associated with excitotoxicity, further supporting its role in neurological applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid, and how can purity be optimized?
- Methodology : A multi-step synthesis approach is typically employed. For example, coupling thiophene derivatives with pyrrolidine precursors via nucleophilic substitution or cross-coupling reactions. Purification often involves recrystallization or column chromatography. Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via HPLC (≥95% purity threshold) is critical. Stability during synthesis should be ensured by avoiding strong oxidizing agents and incompatible materials (e.g., strong acids/bases) .
- Key Considerations : Control reaction temperature (<100°C) to prevent decomposition, and use inert atmospheres (e.g., N₂) to minimize oxidation of the thiophene moiety .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. For stereochemical analysis, NOESY or COSY experiments can resolve spatial relationships between protons .
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated for structurally similar pyrrolidine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Stability : The compound is stable under normal laboratory conditions but degrades upon prolonged exposure to light, moisture, or elevated temperatures (>40°C). Hazardous decomposition products include sulfur oxides and carbon monoxide .
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Conduct regular stability assays via HPLC to detect degradation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodology :
- Variable-Temperature NMR : Resolves dynamic effects (e.g., conformational exchange) that cause unexpected splitting .
- Isotopic Labeling : Use deuterated solvents or isotopically labeled analogs to simplify complex spectra .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
Q. What computational approaches are effective in predicting the compound’s reactivity or biological interactions?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with in vitro assays .
- DFT Calculations : Predict reaction pathways (e.g., cyclization or oxidation) by analyzing frontier molecular orbitals (HOMO/LUMO) .
- MD Simulations : Assess stability in aqueous environments or lipid bilayers .
Q. How can enantioselective synthesis of this compound be optimized for chiral purity?
- Methodology :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Evans oxazaborolidines) to control stereochemistry during key bond-forming steps .
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation .
- Circular Dichroism (CD) : Verify enantiomeric excess (ee) post-synthesis .
Q. What strategies mitigate toxicity risks during in vitro or in vivo studies?
- Methodology :
- Acute Toxicity Screening : Use zebrafish embryos or cell viability assays (e.g., MTT) to establish safe concentration ranges .
- Metabolic Profiling : Identify toxic metabolites via LC-MS/MS in hepatocyte models .
- Environmental Controls : Follow containment protocols (e.g., fume hoods, PPE) to minimize exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
